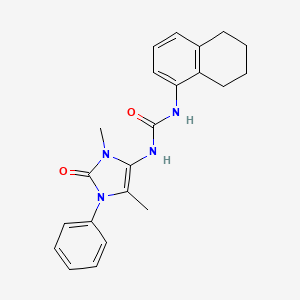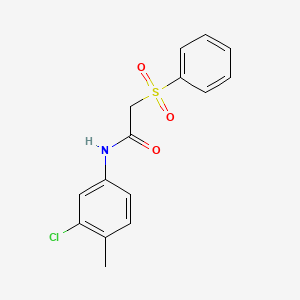
3-(2-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as CLP290, is a small molecule compound that has been studied for its potential therapeutic applications in various neurological disorders. CLP290 has been shown to selectively activate a specific subtype of potassium channels, known as Kir4.1, which are predominantly expressed in the central nervous system. Additionally, future directions for research on CLP290 will be explored.
Mécanisme D'action
CLP290 selectively activates Kir4.1 channels, which are predominantly expressed in astrocytes in the central nervous system. Activation of Kir4.1 channels enhances potassium buffering in astrocytes, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. CLP290 has also been shown to modulate astrocyte function, possibly through its effects on intracellular calcium signaling.
Biochemical and Physiological Effects:
CLP290 has been shown to have various biochemical and physiological effects in animal models. In addition to its effects on astrocyte function, CLP290 has been shown to have anti-inflammatory effects, possibly through its modulation of cytokine production. CLP290 has also been shown to promote neuroprotection and neurogenesis in animal models of cerebral ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
CLP290 has several advantages for lab experiments, including its selective activation of Kir4.1 channels, its ability to modulate astrocyte function, and its potential therapeutic applications in various neurological disorders. However, there are also limitations to using CLP290 in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on CLP290. One area of research is the potential therapeutic applications of CLP290 in various neurological disorders, including epilepsy, neuropathic pain, and spinal cord injury. Another area of research is the development of more potent and selective Kir4.1 channel activators. Additionally, the mechanism of action of CLP290 and its effects on astrocyte function and inflammation warrant further investigation. Finally, the potential off-target effects and toxicity of CLP290 need to be further explored to determine its safety for clinical use.
Applications De Recherche Scientifique
CLP290 has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and spinal cord injury. CLP290 has been shown to selectively activate Kir4.1 channels, which are predominantly expressed in astrocytes, a type of glial cell in the central nervous system. Activation of Kir4.1 channels has been shown to enhance potassium buffering in astrocytes, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. CLP290 has also been shown to have analgesic effects in animal models of neuropathic pain, possibly through its modulation of astrocyte function. Additionally, CLP290 has been shown to promote functional recovery after spinal cord injury in animal models, possibly through its effects on astrocyte function and inflammation.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(3,5-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-9-15(16(22-24-9)13-4-2-3-5-14(13)18)17(23)21-12-7-10(19)6-11(20)8-12/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUOFKJSEZHDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4235887.png)
![N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B4235893.png)
![2-[(5-chloro-2-isopropoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4235895.png)

![5'-bromo-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4235899.png)



![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B4235937.png)
![ethyl 4-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B4235942.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B4235947.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4235948.png)

![N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4235978.png)